molecular formula C5H13NS B1420964 3-(Methylsulfanyl)butan-1-amine CAS No. 887580-42-9

3-(Methylsulfanyl)butan-1-amine

Cat. No. B1420964
M. Wt: 119.23 g/mol
InChI Key: RWDNYBMVODCOAU-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)butan-1-amine, also known as MSBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSBA is a primary amine that contains a methylsulfanyl group attached to a butyl chain.

Scientific Research Applications

Versatile Intermediates for Asymmetric Synthesis

3-(Methylsulfanyl)butan-1-amine plays a crucial role in asymmetric synthesis, especially as an intermediate. The N-tert-butanesulfinyl imines, derived from such compounds, are prepared in high yields and are essential for the synthesis of a wide range of highly enantioenriched amines. This includes alpha-branched and alpha,alpha-dibranched amines, amino acids, and alpha-trifluoromethyl amines, showcasing its versatility in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Facilitating Stereospecific Synthesis

This chemical is also instrumental in stereospecific synthesis processes. For example, the Mitsunobu reaction utilizes such compounds for the facile synthesis of secondary amines from alcohols, demonstrating an efficient route for producing various enantiomers of antitumor polyamines (Edwards, Stemerick, & Mccarthy, 1990).

In Magnetic Nanocatalysis

3-(Methylsulfanyl)butan-1-amine is significant in the field of nanocatalysis. It has been used in the preparation of magnetic nanocatalysts like Fe3O4@WO3-EAE-SO3H for the green synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This showcases its application in developing novel, efficient nanocatalysts for organic synthesis (Ghasemzadeh & Akhlaghinia, 2017).

Amine Exchange Reactions

In the field of organic chemistry, 3-(Methylsulfanyl)butan-1-amine is used in amine exchange reactions. Such reactions are pivotal in synthesizing complex organic compounds, further expanding the scope of synthetic methodologies (Min’yan’, Ramsh, Fundamenskii, Solov’eva, & Zakharov, 2010).

Asymmetric Synthesis of Bioactive Molecules

This compound is also central to the asymmetric synthesis of chiral amines, which are prevalent in many bioactive molecules. The tert-Butanesulfinamide derivative is a prime example, used in the synthesis of diverse amine structures, including those used in drug development (Xu, Chowdhury, & Ellman, 2013).

properties

IUPAC Name

3-methylsulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-5(7-2)3-4-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDNYBMVODCOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfanyl)butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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